2-[2-(Phenylsulfanyl)ethyl]piperidine
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Overview
Description
2-[2-(Phenylsulfanyl)ethyl]piperidine is an organic compound with the molecular formula C13H19NS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethyl chain, which is further connected to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-[2-(Phenylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl ethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine attacks the carbon atom of the ethyl halide, displacing the halide ion and forming the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[2-(Phenylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding ethylpiperidine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Phenylsulfanyl)ethyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(Phenylsulfanyl)ethyl]piperidine can be compared with other piperidine derivatives, such as:
2-[2-(Phenylsulfanyl)ethyl]pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
2-[2-(Phenylsulfanyl)ethyl]morpholine: Contains a morpholine ring with an oxygen atom in addition to the nitrogen atom.
2-[2-(Phenylsulfanyl)ethyl]azepane: Features a seven-membered azepane ring. The uniqueness of this compound lies in its specific ring size and the presence of the phenylsulfanyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethyl)piperidine |
InChI |
InChI=1S/C13H19NS/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12/h1-3,7-8,12,14H,4-6,9-11H2 |
InChI Key |
YAHRGRFZDYLQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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